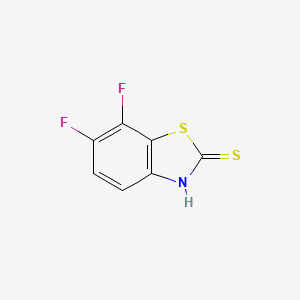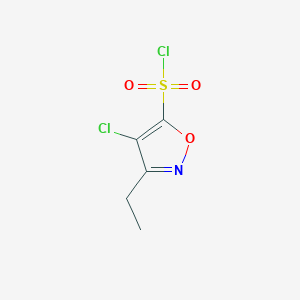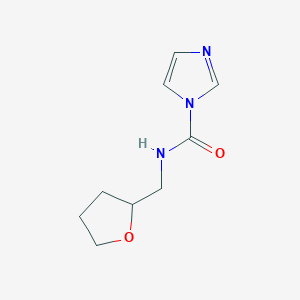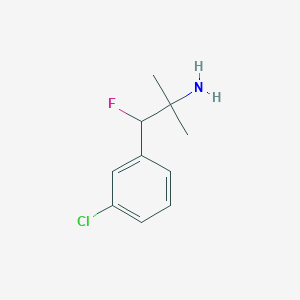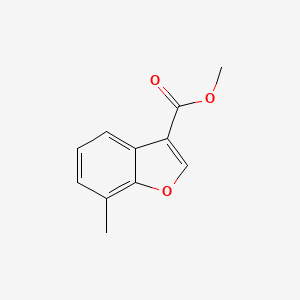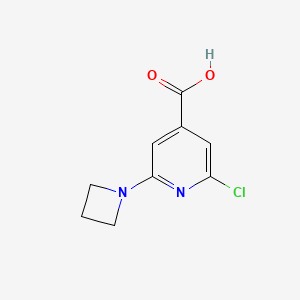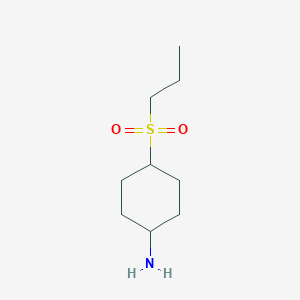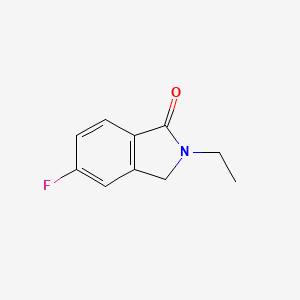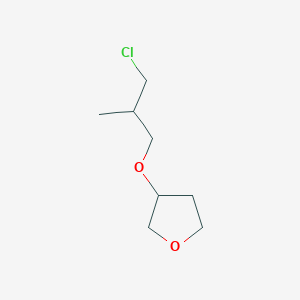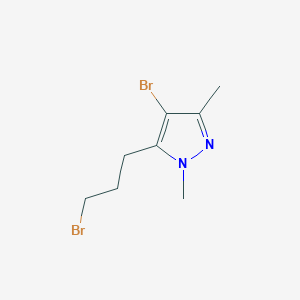
4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of bromine atoms at the 4 and 5 positions, a 3-bromopropyl group at the 5 position, and two methyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4 position using a brominating agent like bromine or N-bromosuccinimide (NBS).
Alkylation: The brominated pyrazole is further reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to introduce the 3-bromopropyl group at the 5 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: 3-Bromopropyl bromide with a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Formation of biaryl or other coupled products through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-(3-bromopropyl)-1,3-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazole ring can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,3-dimethyl-1H-pyrazole: Lacks the 3-bromopropyl group.
5-(3-Bromopropyl)-1,3-dimethyl-1H-pyrazole: Lacks the bromine atom at the 4 position.
1,3-Dimethyl-1H-pyrazole: Lacks both bromine atoms and the 3-bromopropyl group.
Properties
Molecular Formula |
C8H12Br2N2 |
|---|---|
Molecular Weight |
296.00 g/mol |
IUPAC Name |
4-bromo-5-(3-bromopropyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C8H12Br2N2/c1-6-8(10)7(4-3-5-9)12(2)11-6/h3-5H2,1-2H3 |
InChI Key |
CDCMUJYMYFDQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
